molecular formula C7H10O2 B8306458 4,5-Dimethyl-3-methylideneoxolan-2-one CAS No. 20050-18-4

4,5-Dimethyl-3-methylideneoxolan-2-one

Cat. No. B8306458
M. Wt: 126.15 g/mol
InChI Key: GWSGIIGWNQXFIJ-UHFFFAOYSA-N
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Patent
US05880235

Procedure details

α-methylene-β-methyl-γ,γ-dimethyl-γ-butyrolactone and, among them, once again, α-methylene-β-methyl-γ-butyrolactone (R1 =R2 =R3 =H, R4 =CH3, R5 =H or R1 =R2 =R3 =H and R4 =H and R5 =CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:7]([CH3:8])[C:6](C)([CH3:9])[O:5][C:3]1=[O:4].C=C1C(C)COC1=O>>[CH2:1]=[C:2]1[CH:7]([CH3:8])[CH:6]([CH3:9])[O:5][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C(=O)OC(C1C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C(=O)OCC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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